![molecular formula C8H12N2O2 B1337411 ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate CAS No. 68809-65-4](/img/structure/B1337411.png)
ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. This compound is a specific derivative with a carboxylate group at the third position and methyl groups at the first and fourth positions of the pyrazole ring.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. For instance, the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation has been reported to yield ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and in good yields . Another method involves the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies have been used to confirm the 3D molecular structure of these compounds . Additionally, quantum chemical calculations using density functional theory (DFT) have been employed to evaluate the molecular structure, spectroscopic properties, and various interactions within the molecule .
Chemical Reactions Analysis
This compound derivatives can undergo a range of chemical reactions. For example, they can react with acetic anhydride to give acetylated products, with the acetylation occurring mainly on the nitrogen atoms in the ring . They can also undergo cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine derivatives . Furthermore, reactions with hydrazines can lead to the formation of regioisomeric pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been studied extensively. These compounds exhibit good optical properties and thermal stability . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations have provided insights into the thermodynamic parameters, vibrational analysis, and the nature of various intra- and intermolecular interactions . Additionally, the antioxidant properties of these compounds have been evaluated in vitro, demonstrating their potential for biological applications .
Scientific Research Applications
Pyrazole Derivative Synthesis and Intermediates
Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate and its derivatives are pivotal in synthesizing various pyrazole compounds. The synthesis involves reactions with hydrazines and other intermediates, leading to regioisomeric 3- and 5-substituted pyrazoles. These reactions are essential for creating a diverse range of pyrazole compounds with different substituents, showcasing the compound's versatility as a precursor or intermediate in synthetic organic chemistry (Mikhed’kina et al., 2009).
Quantum Chemical Calculation and Spectroscopic Analysis
The compound has been a subject of detailed quantum chemical calculations and spectroscopic analysis, aiming to understand its structural, electronic, and reactive properties. These studies provide insights into the molecule's behavior in various chemical reactions and its potential application in developing new materials with desirable properties (Singh et al., 2014).
Development of Antimicrobial and Anticancer Agents
This compound is used as a starting material to synthesize compounds with significant antimicrobial and anticancer activities. The creation of novel pyrazole derivatives with different moieties contributes to expanding the range of potential therapeutic agents, offering hope for treating various bacterial infections and cancer types (Hafez et al., 2016).
N-Fused Heterocycle Synthesis
The compound's utility extends to the synthesis of new N-fused heterocycle products. These heterocycles are crucial in medicinal chemistry, as they form the core of many pharmaceuticals and biological molecules. The ability to create such structures efficiently opens the door to novel drug development and a deeper understanding of biological processes (Ghaedi et al., 2015).
Crystal Structure Analysis
Determining the crystal structure of this compound derivatives is essential for understanding the compound's physical and chemical properties. The crystal structure analysis provides insights into molecular interactions, packing, and stability, which are crucial for designing materials with specific properties (Minga, 2005).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.
Mode of Action
Pyrazole derivatives have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the synthesis of pyrazole derivatives can be influenced by various factors, including the choice of reactants and reaction conditions .
properties
IUPAC Name |
ethyl 1,4-dimethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXUZYXOVSBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444281 | |
Record name | ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68809-65-4 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1,4-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68809-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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